4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
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Overview
Description
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via selective hydroxylation using reagents like m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with 4-methoxybenzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The quinoline core is known for its biological activity, and derivatives of this compound could be explored for their potential as antimicrobial, antiviral, or anticancer agents.
Medicine
Given its structural similarity to other biologically active quinolines, this compound could be investigated for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
In material science, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the function of topoisomerases, while the sulfonyl and carboxamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core but lacks the additional functional groups.
N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide: Similar structure but without the phenylsulfonyl group.
3-(phenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide: Lacks the 4-hydroxy and N-(4-methoxybenzyl) groups.
Uniqueness
The combination of the quinoline core with the hydroxyl, methoxybenzyl, phenylsulfonyl, and carboxamide groups makes this compound unique. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler quinoline derivatives.
This detailed overview should provide a comprehensive understanding of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-32-17-10-7-15(8-11-17)14-25-23(28)16-9-12-19-20(13-16)26-24(29)22(21(19)27)33(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,28)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGITDGRIPITPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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